Asymmetric Unit Conformational Heterogeneity: A Quantitative Divergence from the Non-Halogenated Parent
Single-crystal X-ray diffraction reveals that 5-Chloro-3,6-dimethyl-1-phenylpyrano(2,3-c)pyrazol-4(1H)-one crystallizes with two independent molecules (A and B) in the asymmetric unit, exhibiting distinct phenyl ring dihedral angles of 8.32(8)° and 28.32(8)° [1]. In contrast, the non-halogenated analog 3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one is essentially planar, with an r.m.s. deviation of 0.038 Å for all non-H atoms [2]. This 8.3° to 28.3° conformational heterogeneity introduced by the 5-chloro substituent fundamentally alters crystal packing architecture.
| Evidence Dimension | Phenyl ring orientation in the asymmetric unit |
|---|---|
| Target Compound Data | Dihedral angles: 8.32(8)° (molecule A) and 28.32(8)° (molecule B); asymmetric unit Z' = 2 |
| Comparator Or Baseline | 3,6-Dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one: nearly planar (r.m.s. deviation 0.038 Å); asymmetric unit Z' = 1 |
| Quantified Difference | Two distinct conformations (8.3° vs 28.3°) vs a single planar conformation; Z' = 2 vs Z' = 1 |
| Conditions | Single-crystal X-ray diffraction at 100 K (target compound) vs room temperature (comparator) |
Why This Matters
For procurement in solid-state formulation or co-crystal screening, the presence of two distinct molecular conformations in the asymmetric unit provides additional degrees of freedom for crystal engineering compared to the planar parent.
- [1] Asiri, A. M., Faidallah, H. M., Alamry, K. A., Ng, S. W., & Tiekink, E. R. T. (2012). 5-Chloro-3,6-dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one. Acta Crystallographica Section E, 68(7), o2257. doi:10.1107/S1600536812028528 View Source
- [2] Asiri, A. M., Faidallah, H. M., Alamry, K. A., Ng, S. W., & Tiekink, E. R. T. (2012). 3,6-Dimethyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-one. Acta Crystallographica Section E, 68(4), o1120. doi:10.1107/S1600536812011348 View Source
